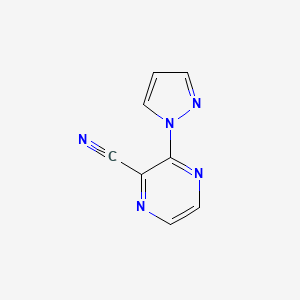

![molecular formula C10H9F3O2 B2814644 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone CAS No. 76579-44-7](/img/structure/B2814644.png)

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone

Vue d'ensemble

Description

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone, commonly known as TFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFE is a ketone derivative that contains a trifluoromethyl group, which makes it a unique compound with distinct chemical properties.

Applications De Recherche Scientifique

Anti-Cancer and Anti-Diabetic Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized and investigated for their anti-cancer and anti-diabetic properties .

- Methods of Application : The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .

- Results or Outcomes : The structures of the newly synthesized compounds were elucidated, and further, their anti-cancer and anti-diabetic properties were investigated. To examine the dynamic behavior of the candidates at the binding site of the protein, molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation .

Antiglioma Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives were developed and evaluated as AURKA and VEGFR-2 Inhibitor Antiglioma Agents .

- Methods of Application : All of the synthesized thiazolidin-4-one derivatives have their chemical structures characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .

- Results or Outcomes : The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL. Computation results showed that the bioactivity evaluations of the compounds were quite significant .

Precision Cleaning Agent

- Scientific Field : Industrial Chemistry

- Application Summary : HFE-347pcf2, a compound related to 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone, is used as a precision cleaning agent to remove contaminants such as oil, flux, and fingerprints from items such as medical devices, artificial implants, crucial military and aerospace items, electric components, printed circuit boards, optics, jewelry, ball bearings, aircraft guidance systems, film, relays, and a variety of metal components .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound is applied directly to the items to be cleaned, and then removed, taking the contaminants with it .

- Results or Outcomes : The use of this compound as a cleaning agent suggests that it is effective at removing a wide range of contaminants from a variety of surfaces .

Anti-Cancer and Anti-Diabetic Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized and investigated for their anti-cancer and anti-diabetic properties .

- Methods of Application : The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .

- Results or Outcomes : The structures of the newly synthesized compounds were elucidated, and further, their anti-cancer and anti-diabetic properties were investigated. To examine the dynamic behavior of the candidates at the binding site of the protein, molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation .

Antiglioma Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives were developed and evaluated as AURKA and VEGFR-2 Inhibitor Antiglioma Agents .

- Methods of Application : All of the synthesized thiazolidin-4-one derivatives have their chemical structures characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .

- Results or Outcomes : The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL. Computation results showed that the bioactivity evaluations of the compounds were quite significant .

Precision Cleaning Agent

- Scientific Field : Industrial Chemistry

- Application Summary : HFE-347pcf2, a compound related to 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone, is used as a precision cleaning agent to remove contaminants such as oil, flux, and fingerprints from items such as medical devices, artificial implants, crucial military and aerospace items, electric components, printed circuit boards, optics, jewelry, ball bearings, aircraft guidance systems, film, relays, and a variety of metal components .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound is applied directly to the items to be cleaned, and then removed, taking the contaminants with it .

- Results or Outcomes : The use of this compound as a cleaning agent suggests that it is effective at removing a wide range of contaminants from a variety of surfaces .

Anti-Cancer and Anti-Diabetic Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized and investigated for their anti-cancer and anti-diabetic properties .

- Methods of Application : The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .

- Results or Outcomes : The structures of the newly synthesized compounds were elucidated, and further, their anti-cancer and anti-diabetic properties were investigated. To examine the dynamic behavior of the candidates at the binding site of the protein, molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation .

Antiglioma Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives were developed and evaluated as AURKA and VEGFR-2 Inhibitor Antiglioma Agents .

- Methods of Application : All of the synthesized thiazolidin-4-one derivatives have their chemical structures characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .

- Results or Outcomes : The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL. Computation results showed that the bioactivity evaluations of the compounds were quite significant .

Precision Cleaning Agent

- Scientific Field : Industrial Chemistry

- Application Summary : HFE-347pcf2, a compound related to 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone, is used as a precision cleaning agent to remove contaminants such as oil, flux, and fingerprints from items such as medical devices, artificial implants, crucial military and aerospace items, electric components, printed circuit boards, optics, jewelry, ball bearings, aircraft guidance systems, film, relays, and a variety of metal components .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound is applied directly to the items to be cleaned, and then removed, taking the contaminants with it .

- Results or Outcomes : The use of this compound as a cleaning agent suggests that it is effective at removing a wide range of contaminants from a variety of surfaces .

Propriétés

IUPAC Name |

1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTPFXQNFLAKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2814562.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2814565.png)

![3-[2-(Naphthalen-2-yloxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2814566.png)

![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)

![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)